molecular formula C20H22N2O3 B2540078 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide CAS No. 1260936-02-4

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide

Cat. No. B2540078
CAS RN: 1260936-02-4
M. Wt: 338.407
InChI Key: FZBVGLIVYNGUDP-UHFFFAOYSA-N
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Description

The compound "2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various applications, including the development of ligands and antibacterial agents. While the specific compound is not directly mentioned in the provided papers, the related structures and synthetic methods can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds involves the condensation of aldehydes with cyanoacetates, as seen in the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid from 4-dimethylaminobenzaldehyde and methyl cyanoacetate . Another synthetic pathway involves the use of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide as a synthon for reductive amination reactions to yield ligands with various functional groups . Additionally, a novel cyanation protocol using N,N-dimethylformamide and ammonia has been developed for the introduction of the cyano group into aryl C-H bonds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H Nuclear Magnetic Resonance, 13C Nuclear Magnetic Resonance, and Fourier Transform Infrared studies . These techniques provide detailed information about the molecular framework and functional groups present in the compound, which is crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various chemical reactions. For instance, (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoyl chloride underwent nucleophilic displacement with different nucleophiles to yield a range of products, including hydrazines, amides, and thiol propenoates . Some of these products were further cyclized to form novel heterocyclic derivatives. These reactions demonstrate the versatility of the cyano and propenoyl functional groups in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one have been studied using techniques like ultraviolet-visible absorption spectroscopy and cyclic voltammetry . These studies provide insights into the electronic properties and electrochemical behavior of the compounds. Thermal analysis using TG-DTA has also been conducted to understand the thermal stability and decomposition patterns . These properties are important for determining the potential applications of the compound in various fields.

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

Research on compounds structurally related to 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide has explored their synthesis and potential applications in various fields, such as antidepressant agents and antibacterial activities. For instance, the synthesis of substituted 3-amino-1,1-diaryl-2-propanols, including compounds with similar structures, has been investigated for their potential as antidepressant agents, focusing on their biochemical and pharmacological activities in animal models (Clark et al., 1979). Additionally, new derivatives of (E) 2-Cyano-3-(3′,4′-dimethoxyphenyl)-2-propenoyl chloride have been synthesized, demonstrating antibacterial activities, which showcases the compound's potential in medical chemistry (El-ziaty & Shiba, 2007).

Herbicidal Activity and Molecular Engineering

The compound's derivatives have also been explored for their herbicidal activities, highlighting the compound's utility in agricultural chemistry. A study on the crystal structure and herbicidal activity of a related compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, revealed its effectiveness as a herbicide, offering insights into the structural basis of its activity (Liu et al., 2008). Moreover, the molecular engineering of organic sensitizers for solar cell applications has been informed by the structural features of similar compounds, demonstrating their potential in the development of efficient photovoltaic devices (Kim et al., 2006).

Pharmaceutical Applications and Dynamin GTPase Inhibitors

In the pharmaceutical domain, the development of second-generation indole-based dynamin GTPase inhibitors has been guided by the structural attributes of related compounds, with specific focus on optimizing the dimethylamino-propyl moiety to enhance the inhibition of dynamin GTPase, crucial for understanding cellular endocytosis mechanisms (Gordon et al., 2013).

properties

IUPAC Name

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-6-5-7-18(14(13)2)22-20(23)16(12-21)10-15-8-9-17(24-3)11-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBVGLIVYNGUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide

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